Hydroxy-PEG6-CH2CO2tBu

Übersicht

Beschreibung

Hydroxy-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG6-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a tert-butyl protected carboxyl group to a PEG chain. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps to ensure high purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy-PEG6-CH2CO2tBu undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various functionalized PEG derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxy-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the formulation of cosmetics, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Hydroxy-PEG6-CH2CO2tBu involves its ability to modify other molecules through its reactive hydroxyl and carboxyl groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the carboxyl group can be deprotected to form a free acid, enabling further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG6-CH2CO2tBu is unique due to its specific combination of functional groups and PEG spacer. Similar compounds include:

Hydroxy-PEG-CH2CO2tBu: A shorter PEG chain variant with similar functional groups.

Hydroxy-PEG4-CH2CO2tBu: A compound with a shorter PEG spacer.

Hydroxy-PEG8-CH2CO2tBu: A compound with a longer PEG spacer.

These compounds share similar properties but differ in the length of the PEG chain, which affects their solubility and reactivity .

Biologische Aktivität

Hydroxy-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative that has garnered attention in bioconjugation and drug delivery applications due to its unique properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

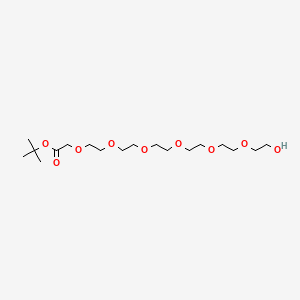

This compound consists of a PEG spacer linked to a hydroxy group and a t-butyl ester of carboxylic acid. The structure can be represented as follows:

This compound is characterized by its hydrophilicity due to the PEG moiety, which enhances solubility in aqueous environments, making it suitable for biological applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that compounds containing PEG linkers can enhance the delivery of cytotoxic agents to cancer cells, thereby improving therapeutic efficacy. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.2 to 5.3 μM against cell lines such as MCF-7 and HCT 116, indicating potent antiproliferative properties .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Compounds with PEG linkers have shown improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). In assays measuring reactive oxygen species (ROS) levels, these compounds significantly reduced oxidative stress in treated cells, although the extent varied depending on the specific derivative tested .

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Drug Delivery : The PEG moiety facilitates better solubility and stability of conjugated drugs in biological fluids, allowing for more effective targeting of cancer cells.

- Cellular Uptake : PEGylation improves cellular uptake of therapeutic agents by reducing recognition by the immune system and enhancing permeability across cell membranes.

- Antioxidative Mechanisms : The hydroxy group may participate in scavenging free radicals, thereby mitigating oxidative damage within cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug delivery systems:

- Case Study 1 : A study involving the conjugation of this compound with a chemotherapeutic agent demonstrated enhanced cytotoxicity in MCF-7 breast cancer cells compared to unmodified drugs. The combination therapy resulted in a significant reduction in cell viability, attributed to improved drug accumulation within the tumor microenvironment.

- Case Study 2 : Another investigation focused on the antioxidant properties of this compound in neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound led to decreased levels of ROS and improved cell survival rates compared to controls.

Data Table: Biological Activity Summary

| Activity Type | Assessed Cell Lines | IC50 (μM) | Observations |

|---|---|---|---|

| Antiproliferative | MCF-7 | 3.1 | Significant reduction in cell viability |

| HCT 116 | 4.8 | Enhanced cytotoxicity with conjugated drugs | |

| Antioxidant | Neuronal Cells | N/A | Reduced ROS levels; improved survival rates |

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPCFQUBUVPQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.